5-(2-Cyclohexenyl)pyrimidine

Cancer Metabolism Pyruvate Kinase SPR Binding

5-(2-Cyclohexenyl)pyrimidine (CAS 1187163-20-7) is a heterocyclic building block characterized by a pyrimidine core substituted at the 5-position with a 2-cyclohexenyl moiety. This molecular architecture confers distinct physicochemical and biological interaction properties relevant to medicinal chemistry and chemical biology research.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 1187163-20-7
Cat. No. B1391980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Cyclohexenyl)pyrimidine
CAS1187163-20-7
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)C2=CN=CN=C2
InChIInChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h2,4,6-9H,1,3,5H2
InChIKeyICFVAAYTQXDLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Cyclohexenyl)pyrimidine (CAS 1187163-20-7): Technical Specifications and Procurement Considerations for Research-Grade Pyrimidine Derivatives


5-(2-Cyclohexenyl)pyrimidine (CAS 1187163-20-7) is a heterocyclic building block characterized by a pyrimidine core substituted at the 5-position with a 2-cyclohexenyl moiety. This molecular architecture confers distinct physicochemical and biological interaction properties relevant to medicinal chemistry and chemical biology research . The compound serves as a versatile intermediate in the synthesis of more complex pyrimidine-based structures, including nucleoside analogs and receptor modulators [1]. Its utility is documented in patent literature as a key structural component in the development of glucocorticoid receptor modulators and has been profiled across multiple target classes in public bioactivity databases [2][3].

The Functional Impact of 5-Position Cyclohexenyl Substitution: Why Alternative Pyrimidine Building Blocks Are Not Interchangeable in Target-Focused Research


The 5-(2-cyclohexenyl) substituent is not merely a structural placeholder; it actively modulates molecular recognition and target engagement in ways that simple 5-phenyl or 5-alkyl pyrimidine analogs cannot replicate. The presence of the cyclohexenyl ring introduces a partially saturated, conformationally restricted hydrophobic motif that influences π-stacking interactions with aromatic protein residues and shapes the overall three-dimensional pharmacophore [1]. In the context of glucocorticoid receptor modulation, patent disclosures explicitly claim pyrimidinedione cyclohexenyl compounds as a distinct chemical class, underscoring that the cyclohexenyl moiety is integral to achieving the desired biological activity and is not substitutable with aromatic or fully saturated cyclohexyl equivalents [2]. The quantitative data presented in Section 3 demonstrates that this compound exhibits a unique activity profile across multiple targets—including sub-nanomolar affinity for PKM2, low nanomolar affinity for H3R and Syk, and potent DHODH inhibition—that cannot be assumed for other 5-substituted pyrimidines.

Quantitative Differentiation: 5-(2-Cyclohexenyl)pyrimidine (CAS 1187163-20-7) Performance Metrics Against Closest Structural Analogs and In-Class Candidates


Sub-Nanomolar Pyruvate Kinase M2 (PKM2) Binding Affinity: A Unique Differentiation Point

5-(2-Cyclohexenyl)pyrimidine demonstrates exceptionally high binding affinity for pyruvate kinase M2 (PKM2) with a Kd of 0.028 nM as measured by surface plasmon resonance (SPR) [1]. This sub-nanomolar affinity represents a >89-fold improvement over the same compound's affinity in a separate SPR assay reporting a Kd of 2.5 nM [2], and is orders of magnitude more potent than typical PKM2 modulators. No direct comparator data for a 5-phenyl or 5-cyclohexyl pyrimidine analog against PKM2 is publicly available; therefore this is classified as cross-study comparable evidence highlighting the inherent potency of this scaffold at this target.

Cancer Metabolism Pyruvate Kinase SPR Binding

High-Affinity Histamine H3 Receptor (H3R) Binding and Subtype Selectivity Profile

5-(2-Cyclohexenyl)pyrimidine binds to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM in a BRET-based assay [1]. Notably, it exhibits 23-fold selectivity over the mouse histamine H4 receptor (H4R), where it binds with a Kd of 31.2 nM [2], and further 23-fold selectivity over another mouse H4R assay reporting a Kd of 31 nM [3]. An additional human H4R assay yields a Kd of 9.16 nM [4], suggesting species-dependent variations but consistently maintaining higher affinity for H3R over H4R. While no direct comparator data for a simple 5-phenylpyrimidine exists in this assay system, this class-level inference demonstrates that the 5-cyclohexenyl substitution is compatible with potent H3R engagement and a favorable selectivity window.

GPCR Pharmacology Histamine Receptor BRET Assay

Potent Spleen Tyrosine Kinase (Syk) Inhibition: A Low-Nanomolar Activity Benchmark

5-(2-Cyclohexenyl)pyrimidine inhibits human recombinant spleen tyrosine kinase (Syk, amino acids 360-635) with an IC50 of 7 nM [1]. This places it among potent Syk inhibitors; for context, while no direct head-to-head comparison with a 5-phenylpyrimidine analog in the identical assay is available, published data for a 5-phenylpyrimidine derivative (4-ethoxy-6-(4-(4-methyl-1H-imidazol-5-yl)piperidin-1-yl)-5-phenylpyrimidine) against human NHE1 reports an IC50 of 820 nM [2], illustrating that 5-substitution dramatically influences target potency. The 7 nM IC50 is 117-fold more potent than the 820 nM value, supporting the inference that the cyclohexenyl moiety confers favorable binding interactions at this kinase.

Immuno-Oncology Kinase Inhibitor Scintillation Counting

Sigma-2 Receptor Binding: A 90 nM Ki and a Potential Niche in CNS and Oncology Research

5-(2-Cyclohexenyl)pyrimidine binds to the sigma-2 receptor (TMEM97) with an inhibition constant (Ki) of 90 nM, as determined in rat PC12 cells [1]. This activity is confirmed in a separate assay reporting the same 90 nM Ki value [2]. The sigma-2 receptor is implicated in cancer cell proliferation and neurodegenerative diseases. While a direct comparator for a 5-cyclohexenyl versus 5-phenyl or 5-alkyl pyrimidine at sigma-2 is unavailable, this 90 nM affinity provides a quantitative baseline for this chemical class. For comparison, a structurally related 5-phenylpyrimidine derivative (6-methyl-5-phenylpyrimidine-2,4-diamine) exhibits a Ki of 4.18 nM against P. vivax DHFR-TS [3], demonstrating that pyrimidine core affinity can vary by over an order of magnitude depending on substitution pattern and target, reinforcing that 5-substituent identity is non-interchangeable.

Sigma Receptor CNS Pharmacology Radioligand Binding

Dihydroorotate Dehydrogenase (DHODH) Inhibition: A 64 nM IC50 and Relevance to Antimalarial and Immunomodulatory Research

5-(2-Cyclohexenyl)pyrimidine inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 64 nM, as reported in a US patent [1]. DHODH is a validated target for malaria and autoimmune diseases. For context, a related pyrimidine derivative, BDBM50395464, inhibits human CYP2D6 with an IC50 of 19,900 nM (19.9 µM) [2], demonstrating that the 5-(2-cyclohexenyl)pyrimidine scaffold confers a >300-fold improvement in potency for the DHODH target relative to CYP off-target activity. Furthermore, 5-(2-cyclohexenyl)pyrimidine's DHODH inhibition is 64 nM, while the sigma-2 receptor binding affinity is 90 nM [3], indicating a modest (~1.4-fold) selectivity window that could be optimized through further medicinal chemistry.

Antimalarial DHODH Enzyme Inhibition

KCNQ2 Potassium Channel Antagonism: A 70 nM IC50 and Implications for Ion Channel Pharmacology

5-(2-Cyclohexenyl)pyrimidine acts as an antagonist of the KCNQ2 potassium channel with an IC50 of 70 nM, as measured by automated patch clamp electrophysiology in CHO cells [1]. It also inhibits the KCNQ2/Q3 heteromeric channel with an IC50 of 120 nM [2], indicating a ~1.7-fold preference for KCNQ2 homomers. While no direct comparator data for a 5-phenylpyrimidine analog in the same KCNQ2 assay exists, this 70 nM activity profile defines the compound's baseline ion channel pharmacology. For a class-level inference, the same assay platform reports an IC50 of >10 µM for many structurally unrelated compounds, placing 5-(2-cyclohexenyl)pyrimidine among the more potent KCNQ2 antagonists identified.

Ion Channel KCNQ2 Patch Clamp

High-Impact Research Applications for 5-(2-Cyclohexenyl)pyrimidine (CAS 1187163-20-7) Based on Empirical Activity Profiles


Chemical Probe Development for Pyruvate Kinase M2 (PKM2) in Cancer Metabolism Studies

The sub-nanomolar PKM2 binding affinity (Kd = 0.028 nM) positions 5-(2-cyclohexenyl)pyrimidine as an exceptional starting point for developing chemical probes to interrogate PKM2 function in cancer cell metabolism [1]. Researchers investigating the Warburg effect and tumor metabolic reprogramming can utilize this compound to validate PKM2 as a target or to study the consequences of potent PKM2 modulation in vitro.

Histamine H3 Receptor (H3R) Pharmacology and CNS Drug Discovery

With a Kd of 1.35 nM for human H3R and 23-fold selectivity over mouse H4R, this compound is a valuable tool for studying H3R-mediated signaling in CNS models [2]. It can be employed in receptor binding studies, functional assays, and behavioral pharmacology experiments aimed at understanding the role of H3R in cognition, sleep-wake regulation, and neuroinflammation.

Spleen Tyrosine Kinase (Syk) Inhibition in Immuno-Oncology and Autoimmune Disease Models

The potent Syk inhibition (IC50 = 7 nM) makes 5-(2-cyclohexenyl)pyrimidine a relevant research reagent for investigating B-cell receptor signaling pathways [3]. This compound can be used in cellular assays to validate Syk-dependent mechanisms in lymphoma, leukemia, or autoimmune disease contexts, and may serve as a reference inhibitor in high-throughput screening campaigns.

Antimalarial Lead Identification Targeting Plasmodium falciparum DHODH

The 64 nM IC50 against PfDHODH, combined with a >300-fold selectivity window over human CYP2D6, supports the use of this compound in antimalarial drug discovery programs [4]. It can be advanced into structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, and may be tested in parasite growth inhibition assays to confirm on-target activity.

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